Ethyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}acetate
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Overview
Description
Ethyl 2-{(benzyloxy)carbonylamino}acetate is an organic compound with a complex structure that includes an ethyl ester, a benzyloxy group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{(benzyloxy)carbonylamino}acetate typically involves multiple steps. One common method starts with the preparation of the benzyloxycarbonyl-protected amino acid, followed by esterification with ethyl alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{(benzyloxy)carbonylamino}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated compounds and strong bases or acids are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-{(benzyloxy)carbonylamino}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-{(benzyloxy)carbonylamino}acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzyloxy)acetate: A simpler ester with similar functional groups.
Benzyloxyacetic acid ethyl ester: Another related compound with a benzyloxy group.
2-(Phenylmethoxy)acetic acid ethyl ester: A compound with a similar ester structure.
Uniqueness
Ethyl 2-{(benzyloxy)carbonylamino}acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate |
InChI |
InChI=1S/C15H19NO4/c1-3-10-16(11-14(17)19-4-2)15(18)20-12-13-8-6-5-7-9-13/h3,5-9H,1,4,10-12H2,2H3 |
InChI Key |
IBALCACRXIGCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC=C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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